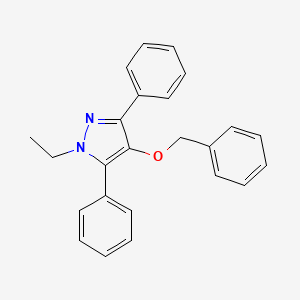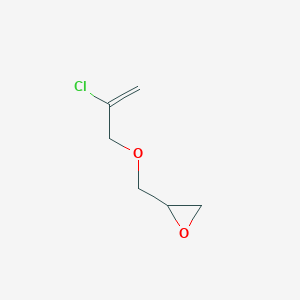
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a pentadec-8-en-7-imine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-9-Methyl-N-phenylpentadec-8-en-7-imine typically involves the reaction of a suitable aldehyde with an amine under specific conditions. One common method is the condensation reaction between 9-methylpentadec-8-en-7-one and aniline. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (7E)-9-Methyl-N-phenylpentadec-8-en-7-imine exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The phenyl group may also play a role in the compound’s activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
(5Z,7E,9)-decatrien-2-one: This compound has a similar structure but differs in the length of the carbon chain and the position of the double bonds.
7E,9E-Octadecadienoic acid: Another similar compound with a longer carbon chain and different functional groups.
Uniqueness
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine is unique due to its specific combination of a phenyl group and an imine group attached to a pentadec-8-en backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61285-56-1 |
|---|---|
Molecular Formula |
C22H35N |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
9-methyl-N-phenylpentadec-8-en-7-imine |
InChI |
InChI=1S/C22H35N/c1-4-6-8-11-15-20(3)19-22(18-12-9-7-5-2)23-21-16-13-10-14-17-21/h10,13-14,16-17,19H,4-9,11-12,15,18H2,1-3H3 |
InChI Key |
IXAAQLBPYVRVGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(=NC1=CC=CC=C1)CCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)




![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)
![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)


![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)
